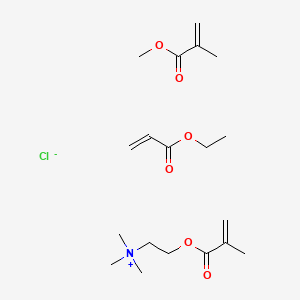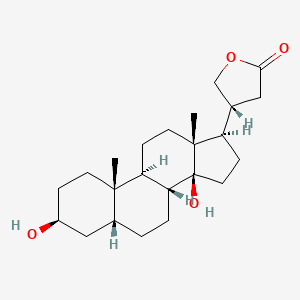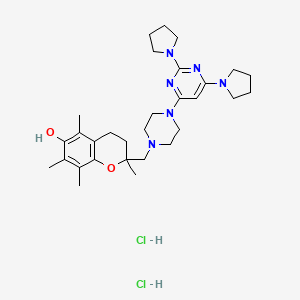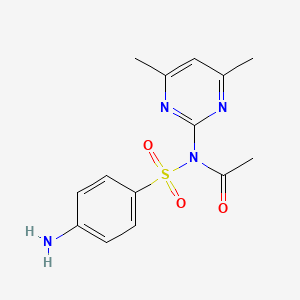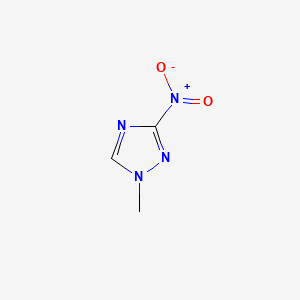
Iridium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(3+) is a monoatomic trication and an iridium molecular entity.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Iridium(III) complexes are known for their remarkable photophysical properties, such as high photoluminescence quantum yields and wide color tunability. These properties make them suitable for various applications, including sensing, bio-imaging, photoredox catalysis, solar fuels, and solid-state lighting. The use of iridium complexes in self-assembled systems, soft materials, liquid crystals, gels, and colloids has been explored, demonstrating their versatility in different material contexts (Martir & Zysman‐Colman, 2018).
Application in Chemodosimeters and Logic Gates
The phosphorescent properties of iridium(III) complexes have led to their use as luminescent chemosensors. For instance, specific iridium(III) complexes have been developed as highly selective chemodosimeters for detecting Hg(2+) ions, showing potential as molecular logic gates. This highlights the complex's ability to function in both detection and computational logic contexts (Liu et al., 2011).
Organic Electronic Devices
Ionic iridium(III) complexes are emerging as promising materials for organic electronic devices, thanks to their excellent photophysical properties, redox stability, and efficient emissions. Their applications range from phosphorescent light-emitting devices to data recording, storage, and security, demonstrating their significant role in future organic electronic materials technology (Ma, Tsuboi, Qiu, & Duan, 2017).
Catalysts for Oxygen Evolution Reaction
Iridium plays a crucial role in catalysts for the oxygen evolution reaction (OER) in modern technologies like proton exchange membrane water electrolyzers. Studies have focused on tuning the electrocatalytic performance of iridium through thermal treatments, which affect its activity and stability, demonstrating its importance in energy conversion and storage applications (Geiger et al., 2016).
Therapeutic and Bioimaging Reagents
Iridium(III) complexes have emerged as potential anticancer drugs and cellular imaging reagents. Their intense, long-lived, and environment-sensitive emission makes them suitable for live-cell imaging, intracellular sensing, gene-delivery, and cancer cell detection. This highlights the versatility of iridium(III) complexes in both therapeutic applications and biological research (Lo & Zhang, 2012).
pH Sensing and Photoinduced Cell Death
Cyclometalated iridium(III) complexes are promising for use as luminescent probes in cellular imaging. Their photophysical properties have been exploited for pH-activatable complexes that can enhance emission intensity in certain pH ranges, selectively staining cellular components, and inducing necrosis-like cell death upon photoirradiation (Kando et al., 2015).
Catalytic Applications
Iridium's catalytic activity is notable in various organic and inorganic chemical transformations, especially in capturing sunlight and converting it into chemical energy. This makes it potentially useful in artificial photosynthesis processes to address future energy and food challenges (Singh, 2016).
Eigenschaften
CAS-Nummer |
22555-00-6 |
|---|---|
Produktname |
Iridium(3+) |
Molekularformel |
Ir+3 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
InChI-Schlüssel |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
Kanonische SMILES |
[Ir+3] |
Andere CAS-Nummern |
22555-00-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




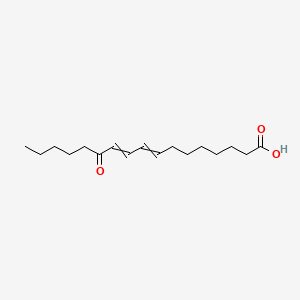
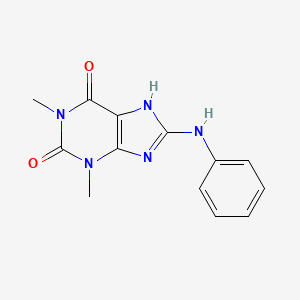

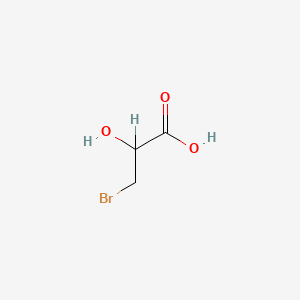


![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)
